molecular formula C17H18N2O2 B2627740 trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid CAS No. 1422948-25-1

trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2627740
CAS No.: 1422948-25-1
M. Wt: 282.343
InChI Key: ODRRVZPMIQRONE-JKSUJKDBSA-N
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Description

trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid (CAS: 1422948-25-1) is a pyrrolidine derivative characterized by a phenyl group at the 4-position and a pyridin-2-ylmethyl substituent at the 1-position of the pyrrolidine ring. Its molecular formula is C₁₇H₁₈N₂O₂, with a molecular weight of 282.34 g/mol . The compound exhibits stereochemical specificity, with the (3S,4R) configuration being the active enantiomer .

Properties

IUPAC Name

(3S,4R)-4-phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(21)16-12-19(10-14-8-4-5-9-18-14)11-15(16)13-6-2-1-3-7-13/h1-9,15-16H,10-12H2,(H,20,21)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRRVZPMIQRONE-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and pyridin-2-ylmethyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a ketone or aldehyde can form the pyrrolidine ring, which is then functionalized with the desired substituents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: Trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Potential as a Therapeutic Agent

Trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Preliminary studies indicate that derivatives of this compound may exhibit inhibitory effects on specific enzymes involved in disease pathways.

1.2 Enzyme Inhibition Studies

Research has demonstrated that compounds similar to this compound can act as inhibitors of various enzymes, including carbonic anhydrases and deubiquitinases. For instance, studies have shown that pyrrolidine derivatives can inhibit human carbonic anhydrase isoforms, which are crucial in regulating physiological pH and fluid balance . The inhibition of these enzymes may have implications for treating conditions such as glaucoma and certain types of cancer.

Biochemical Applications

2.1 Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of target proteins, which is essential for its potential use as a drug candidate .

2.2 Cytotoxic Activity

In vitro assays have assessed the cytotoxicity of this compound against different cancer cell lines, including breast cancer cells (MCF-7). Results indicate that it exhibits significant cytotoxic effects, comparable to known chemotherapeutic agents, highlighting its potential as an anticancer drug .

Material Science Applications

3.1 Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. Its derivatives have been explored in the development of polymers and nanomaterials, which can be utilized in drug delivery systems or as functional materials in electronics .

Summary of Case Studies and Findings

Application AreaKey FindingsReferences
Medicinal ChemistryInhibitory effects on carbonic anhydrases; potential therapeutic agent
Biochemical ResearchEffective binding in molecular docking studies; cytotoxicity against cancer cell lines
Material ScienceSynthesis of polymers and nanomaterials; applications in drug delivery systems

Mechanism of Action

The mechanism of action of trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Compound A : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (CAS not provided)

  • Molecular Formula : C₂₂H₂₂F₃N₃O₅
  • Synthesis: Achieved 68% crude yield with >99% purity via LC, indicating robust synthetic scalability compared to the target compound .
  • Spectroscopy : FTIR peaks at 1675 cm⁻¹ (carboxylic acid C=O) and 1546 cm⁻¹ (urea C=O) confirm functional groups absent in the target compound .

Compound B : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)

  • Molecular Formula: C₁₇H₂₃NO₄
  • Key Features :
    • Piperidine ring (6-membered) vs. pyrrolidine (5-membered), altering ring strain and conformational flexibility.
    • tert-Butoxycarbonyl (Boc) protecting group enhances solubility in organic solvents but requires deprotection for biological activity .
  • Safety Profile : Requires stringent handling due to hazards unspecified in the target compound’s documentation .

Compound C : (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid (CAS not provided)

  • Molecular Formula: C₁₁H₁₃NO₂
  • Stereochemistry (2S,3S) vs. (3S,4R) in the target compound, leading to divergent spatial interactions in receptor binding .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₇H₁₈N₂O₂ C₂₂H₂₂F₃N₃O₅ C₁₇H₂₃NO₄ C₁₁H₁₃NO₂
Molecular Weight (g/mol) 282.34 466.43 305.37 191.23
Key Substituents Pyridin-2-ylmethyl, phenyl Benzodioxol, trifluoromethyl Boc, phenyl Phenyl
Stereochemistry (3S,4R) (3R,4S) (3S,4R) (2S,3S)
Purity/Yield Discontinued 68% yield, >99% purity Not reported Not reported
Functional Groups Carboxylic acid Carboxylic acid, urea Carboxylic acid, Boc Carboxylic acid

Key Research Findings

Bioactivity : The pyridin-2-ylmethyl group in the target compound may enhance binding to nicotinic acetylcholine receptors (nAChRs) due to pyridine’s electron-deficient aromatic system, a feature absent in Compounds B and C .

Metabolic Stability : Compound A’s trifluoromethyl group likely confers greater resistance to cytochrome P450-mediated oxidation compared to the target compound’s unsubstituted phenyl group .

Synthetic Accessibility : The target compound’s discontinued status contrasts with Compound A’s scalable synthesis, suggesting practical limitations in further studies .

Biological Activity

Trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid (CAS Number: 1422948-25-1) is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C17H18N2O2. Its structure can be represented as follows:

Structure C6H5C(C5H4N)C(C(=O)OH)C4H8N\text{Structure }\quad \text{C}_6\text{H}_5-\text{C}(C_5H_4N)-\text{C}(C(=O)OH)-\text{C}_4\text{H}_8\text{N}

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Studies have indicated that certain pyrrolidine derivatives exhibit significant antibacterial properties. For instance, derivatives similar to trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL, indicating potent activity against these pathogens .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMIC (mg/mL)
Pyrrolidine Derivative AS. aureus0.0039
Pyrrolidine Derivative BE. coli0.025
Trans-4-Phenyl...S. aureus, E. coliTBD

Antifungal Activity

In addition to antibacterial effects, this compound may also exhibit antifungal properties. Compounds in this class have shown activity against fungi such as Candida albicans, with varying degrees of effectiveness depending on structural modifications .

Table 2: Antifungal Activity of Related Compounds

CompoundTarget FungusMIC (mg/mL)
Pyrrolidine Derivative CC. albicans3.125
Pyrrolidine Derivative DPseudomonas aeruginosaTBD

Case Studies and Research Findings

A notable study evaluated the structure–activity relationship (SAR) of pyrrolidine derivatives, revealing that modifications to the phenyl and pyridine rings significantly influenced their biological activities. Specifically, electron-donating groups on the phenyl ring enhanced antibacterial potency, while certain substitutions on the pyridine ring were found to optimize antifungal activity .

In another investigation, trans-4-Phenyl derivatives were synthesized and tested for their ability to inhibit key enzymes involved in bacterial cell wall synthesis, which is a critical target for antibiotic development . The results indicated promising inhibitory effects, suggesting potential applications in developing new antibacterial agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

  • Step 1 : Condensation of pyridine derivatives with aldehydes (e.g., 4-phenylpyrrolidine precursors) using palladium catalysts (e.g., Pd(OAc)₂) in solvents like DMF or toluene under inert atmospheres .
  • Step 2 : Stereochemical control via chiral auxiliaries or protecting groups (e.g., Boc-protected intermediates) to ensure trans selectivity. For instance, Boc-protected pyrrolidine derivatives are synthesized under controlled reaction conditions (40–100°C, 5.5 h) .
  • Step 3 : Acidic or basic hydrolysis to remove protecting groups and isolate the final carboxylic acid .

Q. How is the stereochemistry of trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid confirmed?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to confirm the trans configuration of substituents on the pyrrolidine ring .
  • Chiral HPLC or NMR spectroscopy : Use enantiomerically pure reference standards or chiral shift reagents to verify stereochemical purity .

Q. What analytical techniques are used for purity assessment and structural characterization?

  • Methodology :

  • HPLC : ≥95% purity is typically achieved, as validated by reversed-phase chromatography with UV detection .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., m/z 292.33 for Boc-protected intermediates) .
  • FT-IR and 1^1H/13^{13}C NMR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and assign proton environments .

Advanced Research Questions

Q. How can stereochemical inversion during synthesis be minimized?

  • Methodology :

  • Chiral catalysts : Use asymmetric hydrogenation or organocatalysts to enhance enantiomeric excess (e.g., Ru-BINAP complexes for pyrrolidine ring formation) .
  • Temperature control : Optimize reaction temperatures (e.g., 40–100°C) to prevent racemization during Boc-deprotection steps .
  • Protecting group strategy : Employ tert-butoxycarbonyl (Boc) groups to stabilize intermediates and reduce side reactions .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in drug discovery?

  • Methodology :

  • Analog synthesis : Prepare derivatives with modified substituents (e.g., 3-methylphenyl or 4-methylphenyl groups) to evaluate pharmacological activity .
  • Biological assays : Test binding affinity to target receptors (e.g., endothelin A (ETA) receptors) using radioligand displacement assays or cell-based functional studies .
  • Computational modeling : Perform molecular docking or MD simulations to predict interactions with binding pockets (e.g., using PubChem-derived 3D structures) .

Q. How are conflicting data on reaction yields resolved during scale-up?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify optimal conditions for reproducibility .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real-time .
  • Cross-validation : Compare yields from small-scale (mg) and pilot-scale (g) syntheses to identify bottlenecks (e.g., filtration losses or byproduct formation) .

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